molecular formula C11H10N4OS3 B15246130 (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-((4-methylphenoxy)methyl)- CAS No. 127399-32-0

(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-((4-methylphenoxy)methyl)-

Cat. No.: B15246130
CAS No.: 127399-32-0
M. Wt: 310.4 g/mol
InChI Key: OVLUZHMDYKPQPE-UHFFFAOYSA-N
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Description

(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-((4-methylphenoxy)methyl)- is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring fused with a dithiadiazine ring, along with a thione group and a 4-methylphenoxy methyl substituent. Its intricate structure makes it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-((4-methylphenoxy)methyl)- typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the dithiadiazine ring. The final steps involve the addition of the thione group and the 4-methylphenoxy methyl substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process. The use of green chemistry principles, such as solvent recycling and energy-efficient reactions, can also be integrated into the industrial production methods.

Chemical Reactions Analysis

Types of Reactions

(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-((4-methylphenoxy)methyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy methyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the phenoxy methyl moiety.

Scientific Research Applications

(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-((4-methylphenoxy)methyl)- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its ability to interact with biological targets.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-((4-methylphenoxy)methyl)- involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. Pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-((4-chlorophenoxy)methyl)-
  • (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-((4-ethylphenoxy)methyl)-

Uniqueness

Compared to similar compounds, (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-((4-methylphenoxy)methyl)- stands out due to its specific substituent groups, which can influence its reactivity, stability, and interaction with biological targets

Properties

CAS No.

127399-32-0

Molecular Formula

C11H10N4OS3

Molecular Weight

310.4 g/mol

IUPAC Name

6-[(4-methylphenoxy)methyl]-4H-[1,2,4]triazolo[3,4-c][1,2,4,5]dithiadiazine-3-thione

InChI

InChI=1S/C11H10N4OS3/c1-7-2-4-8(5-3-7)16-6-9-12-13-10-15(9)14-11(17)19-18-10/h2-5H,6H2,1H3,(H,14,17)

InChI Key

OVLUZHMDYKPQPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN=C3N2NC(=S)SS3

Origin of Product

United States

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